Ethyl 8-aminooctanoate

Description

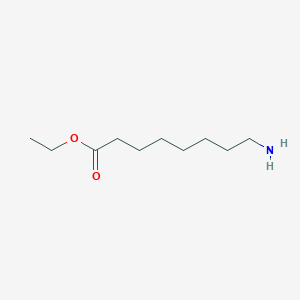

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-aminooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEKHKUVUYSJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512164 | |

| Record name | Ethyl 8-aminooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51227-18-0 | |

| Record name | Ethyl 8-aminooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 8-aminooctanoate chemical properties and structure

An In-depth Technical Guide to Ethyl 8-aminooctanoate: Properties, Synthesis, and Applications in Modern Research

Introduction

This compound is a bifunctional organic compound that serves as a highly versatile intermediate in the realms of organic chemistry, materials science, and pharmacology. Its linear C8 backbone is uniquely functionalized at each terminus with a primary amine and an ethyl ester group. This distinct architecture allows for selective chemical modifications, making it an invaluable building block for constructing complex molecular architectures.[1] For researchers and drug development professionals, this compound offers a strategic advantage as a linker, a monomer for novel polymers, and a precursor to pharmacologically significant molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

Part 1: Physicochemical and Structural Properties

The utility of this compound begins with its fundamental molecular characteristics. These properties dictate its behavior in chemical reactions, its solubility, and its handling requirements.

Core Identifiers and Properties

A summary of the key physicochemical data for this compound is presented below.

| Property | Value | Source |

| CAS Number | 51227-18-0 | [2] |

| Molecular Formula | C₁₀H₂₁NO₂ | [2] |

| Molecular Weight | 187.28 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Canonical SMILES | CCOC(=O)CCCCCCCN | [2] |

| InChI Key | SOEKHKUVUYSJOZ-UHFFFAOYSA-N | [2] |

Molecular Structure

The structure of this compound features a flexible eight-carbon chain. This aliphatic chain imparts lipophilic character, while the terminal amino and ester groups provide sites for polar interactions and chemical reactivity. The primary amine is nucleophilic and basic, whereas the ethyl ester is susceptible to nucleophilic acyl substitution.

Caption: 2D structure of this compound.

Computed Chemical Properties

Computational models provide further insight into the molecule's behavior and characteristics.

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 52.3 Ų | [2] |

| Rotatable Bond Count | 9 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Complexity | 126 | [2] |

Part 2: Synthesis and Purification

The synthesis of this compound is most commonly achieved through the Fischer esterification of its parent carboxylic acid, 8-aminooctanoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis.

Synthetic Rationale

Fischer esterification is an equilibrium process.[5] To achieve a high yield of the desired ester, the equilibrium must be shifted toward the product side. This is accomplished by using a large excess of the alcohol reactant (ethanol) and/or by removing the water that is formed as a byproduct. Concentrated sulfuric acid is a common and effective catalyst for this transformation.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for synthesizing this compound.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 8-aminooctanoic acid (10.0 g, 62.8 mmol).

-

Reagent Addition: Add absolute ethanol (100 mL, ~1.7 mol) to the flask. Stir the suspension until the amino acid is partially dissolved.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2 mL) to the stirring mixture. The addition is exothermic and should be done in an ice bath.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with 50 mL of water, followed by 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final, high-purity product.

Part 3: Chemical Reactivity and Characterization

The bifunctional nature of this compound allows for a wide range of subsequent chemical transformations, making it a valuable synthetic intermediate.

-

Amine Group Reactivity: The primary amine is a potent nucleophile. It readily undergoes acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides, and reductive amination with aldehydes or ketones.

-

Ester Group Reactivity: The ethyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification in the presence of another alcohol and a catalyst, or be converted to an amide by reacting with an amine at elevated temperatures.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques. The expected key signals are summarized below.

| Technique | Expected Signals |

| ¹H NMR | δ (ppm): ~4.1 (q, 2H, -OCH₂ CH₃), ~2.7 (t, 2H, -CH₂ NH₂), ~2.3 (t, 2H, -CH₂ COO-), 1.2-1.7 (m, 10H, internal CH₂), ~1.25 (t, 3H, -OCH₂CH₃ ). The NH₂ protons may appear as a broad singlet. |

| ¹³C NMR | δ (ppm): ~174 (-C =O), ~60 (-OC H₂CH₃), ~42 (-C H₂NH₂), ~34 (-C H₂COO-), ~25-33 (internal CH₂ carbons), ~14 (-OCH₂C H₃). |

| IR | ν (cm⁻¹): 3300-3400 (N-H stretch, broad), 2850-2950 (C-H stretch), ~1735 (C=O ester stretch), ~1180 (C-O stretch). |

| Mass Spec (EI) | m/z: 187 (M⁺), fragments corresponding to loss of -OCH₂CH₃ (m/z 142) and subsequent cleavages of the alkyl chain. |

Part 4: Applications in Research and Development

The unique structure of this compound makes it a strategic component in several advanced applications, particularly in the pharmaceutical and materials science sectors.

Drug Development and Delivery

Amino acids and their esters are widely used in prodrug design to enhance properties such as solubility, permeability, and targeted delivery.[6]

-

Linker/Spacer: The eight-carbon chain serves as a flexible, lipophilic linker to connect a drug molecule to another moiety, such as a targeting ligand or a solubility-enhancing group.

-

Prodrug Moiety: The amino acid ester structure can be recognized by endogenous transporters in the body, potentially improving the oral bioavailability of poorly absorbed drugs.[6]

-

Precursor to Permeation Enhancers: The parent acid, 8-aminooctanoic acid, is a key precursor in the synthesis of compounds like Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC). SNAC is a well-known oral absorption promoter used in pharmaceutical formulations to enhance the bioavailability of peptides and other large molecules.[1]

Polymer and Materials Science

The ability to react selectively at either the amine or ester end makes this compound an excellent monomer or chain modifier for creating functional polymers.[1]

-

Polyamide Synthesis: The molecule can be polymerized through reactions involving the amine and a dicarboxylic acid (or its derivative), or through self-condensation after hydrolysis of the ester, to form polyamides analogous to nylon.

-

Stimuli-Responsive Materials: It can be incorporated into polymers to create "smart" materials. The primary amine can be protonated or deprotonated in response to pH changes, altering the polymer's conformation, solubility, or ability to bind other molecules. This is highly valuable for applications in controlled drug release, biosensing, and tissue engineering.[1]

Caption: Role as a versatile building block in synthesis.

Part 5: Safety, Handling, and Storage

While specific hazard data for this compound is limited, information for its parent acid and hydrochloride salt provides a strong basis for safe handling protocols. 8-Aminooctanoic acid is known to cause skin and eye irritation and may cause respiratory irritation.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling the compound.[8]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[9] Avoid contact with skin, eyes, and clothing.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For the hydrochloride salt, storage under an inert atmosphere at 2-8°C is recommended.[10]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[9] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[9] Seek medical attention if irritation persists.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for innovation. Its dual functionality, combined with a flexible aliphatic spacer, provides chemists and material scientists with a reliable platform for developing advanced materials, sophisticated drug delivery systems, and novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in research and development.

References

-

PubChem. (n.d.). 8-Aminooctanoic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

LookChem. (n.d.). 8-aminooctanoic acid ethyl ester hydrochloride. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Ethyl octanoate. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 8-Aminooctanoate. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Gcocaj, D., et al. (2020). Amino Acids in the Development of Prodrugs. PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN115557846B - Synthesis method of 8-aminocaprylic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 8-Aminooctanoate | C8H16NO2- | CID 19089692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-Aminooctanoic acid | C8H17NO2 | CID 66085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. 29833-31-6|this compound hydrochloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Starting Materials for Ethyl 8-Aminooctanoate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-aminooctanoate is a bifunctional molecule of significant interest in the pharmaceutical and polymer industries. Its linear eight-carbon backbone, terminating in a primary amine at one end and an ethyl ester at the other, makes it a valuable building block for a variety of complex structures. In pharmaceutical development, it serves as a key intermediate in the synthesis of permeation enhancers and other active pharmaceutical ingredients (APIs). This guide provides a detailed exploration of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the underlying chemical principles that govern each pathway.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, scalability, and safety considerations. The most common and industrially relevant pathways originate from readily available precursors and employ classic organic transformations to introduce the requisite amino functionality.

This guide will focus on three principal and instructive synthetic routes:

-

The Gabriel Synthesis Route: A reliable method for the synthesis of primary amines from alkyl halides.

-

The Curtius Rearrangement Route: A versatile method for converting carboxylic acids into primary amines with the loss of one carbon atom.

-

The Reductive Amination Route: A direct approach to forming amines from carbonyl compounds.

Each of these routes will be discussed in detail, from the initial starting materials to the final product, with an emphasis on the causality behind the experimental choices.

Route 1: The Gabriel Synthesis of this compound

The Gabriel synthesis is a robust and widely used method for the preparation of primary amines, effectively avoiding the over-alkylation often encountered with direct amination of alkyl halides.[1][2] The synthesis begins with the preparation of a suitable halo-ester, followed by reaction with potassium phthalimide and subsequent hydrazinolysis to liberate the desired primary amine.[3][4]

Starting Material: 8-Bromooctanoic Acid

The most common precursor for this route is 8-bromooctanoic acid, which can be synthesized from 1,6-dibromohexane through a malonic ester synthesis.[5]

Workflow for Gabriel Synthesis

Caption: Workflow for the Gabriel Synthesis of this compound.

Experimental Protocols

Part A: Synthesis of Ethyl 8-bromooctanoate

This procedure details the Fischer esterification of 8-bromooctanoic acid.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8-bromooctanoic acid (1.0 eq) in a 5-fold excess of absolute ethanol.

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for 3-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, reduce the volume of the reaction mixture using a rotary evaporator to remove excess ethanol. Dilute the residue with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 8-bromooctanoate as a clear oil.

Part B: Gabriel Synthesis and Hydrazinolysis

This protocol is a general procedure for the Gabriel synthesis using a primary alkyl halide.[1][2]

-

N-Alkylation: Dissolve ethyl 8-bromooctanoate (1.0 eq) in N,N-dimethylformamide (DMF). Add potassium phthalimide (1.1 eq) to the solution. Heat the mixture to 80-100 °C and stir for 4-8 hours until TLC analysis indicates the consumption of the starting bromide.

-

Work-up of Phthalimide Adduct: Cool the reaction mixture and pour it into water. The N-alkylated phthalimide will precipitate and can be collected by filtration. Wash the solid with water and dry.

-

Hydrazinolysis: Suspend the N-alkylated phthalimide in ethanol. Add hydrazine hydrate (1.2 eq) and heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

-

Isolation of the Amine: Cool the reaction mixture and acidify with dilute hydrochloric acid to dissolve the product and any remaining hydrazine. Filter off the phthalhydrazide precipitate.

-

Final Purification: Basify the filtrate with a strong base (e.g., NaOH) to a pH > 10 and extract the this compound with an organic solvent such as ethyl acetate. Dry the organic extracts, filter, and concentrate under reduced pressure to obtain the final product.

| Reagent | Molar Eq. | Purpose |

| 8-Bromooctanoic Acid | 1.0 | Starting material for esterification |

| Ethanol | Excess | Reactant and solvent for esterification |

| Sulfuric Acid | Cat. | Acid catalyst for esterification |

| Potassium Phthalimide | 1.1 | Nucleophilic source of protected nitrogen |

| DMF | Solvent | Polar aprotic solvent for the SN2 reaction |

| Hydrazine Hydrate | 1.2 | Reagent for the cleavage of the phthalimide group |

Route 2: The Curtius Rearrangement

The Curtius rearrangement is a powerful transformation that converts a carboxylic acid into a primary amine with one less carbon atom, via an acyl azide and an isocyanate intermediate.[7] When applied to a derivative of a dicarboxylic acid, it can be used to selectively convert one of the acid functionalities into an amine.

Starting Material: Suberic Acid (Octanedioic Acid)

Suberic acid, a readily available and inexpensive dicarboxylic acid, is an ideal starting point for this route.[8]

Workflow for the Curtius Rearrangement

Caption: Curtius Rearrangement pathway to this compound.

Experimental Protocols

Part A: Selective Monoesterification of Suberic Acid

This protocol is based on a general method for the selective monoesterification of dicarboxylic acids.[9]

-

Reaction Setup: In a round-bottom flask, dissolve suberic acid (1.0 eq) in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Reaction: Heat the reaction mixture to reflux for a controlled period. The reaction progress should be monitored to maximize the yield of the monoester and minimize the formation of the diester.

-

Work-up and Purification: After cooling, neutralize the catalyst with a mild base. The monoethyl suberate can be separated from unreacted suberic acid and the diethyl suberate by-product through extraction and chromatographic techniques.

Part B: Curtius Rearrangement

This procedure is a general representation of the Curtius rearrangement.[10][11]

-

Acyl Azide Formation: Convert the carboxylic acid group of monoethyl suberate to an acyl chloride using thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with sodium azide in a suitable solvent (e.g., acetone) to form the acyl azide.

-

Rearrangement and Trapping: The crude acyl azide is carefully heated in an inert solvent such as toluene. The rearrangement to the isocyanate occurs with the evolution of nitrogen gas. The reaction is typically performed in the presence of an alcohol (in this case, ethanol) to trap the isocyanate as a stable carbamate.

-

Hydrolysis: The resulting ethyl carbamate is hydrolyzed under acidic or basic conditions to yield this compound.

| Reagent | Molar Eq. | Purpose |

| Suberic Acid | 1.0 | Dicarboxylic acid starting material |

| Ethanol | Stoich. | Reactant for monoesterification and trapping of isocyanate |

| Thionyl Chloride | 1.1 | To form the acyl chloride |

| Sodium Azide | 1.2 | To form the acyl azide |

| Toluene | Solvent | Inert solvent for the rearrangement |

Route 3: Reductive Amination

Reductive amination is a direct and efficient method for synthesizing amines from ketones or aldehydes.[12] For the synthesis of this compound, this route starts with an 8-oxo-octanoate ester.

Starting Material: Ethyl 8-oxooctanoate

Ethyl 8-oxooctanoate can be prepared from adipic acid derivatives through chain extension reactions. For example, the reaction of ethyl 6-chloro-6-oxohexanoate with ethylene in the presence of a Lewis acid catalyst can yield ethyl 8-chloro-6-oxooctanoate, a related precursor.[13]

Workflow for Reductive Amination

Caption: Reductive Amination pathway for this compound synthesis.

Experimental Protocol

This protocol is a general procedure for the reductive amination of a ketoester.[14][15]

-

Reaction Setup: Dissolve ethyl 8-oxooctanoate (1.0 eq) in a suitable solvent, such as methanol.

-

Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

pH Adjustment: Adjust the pH of the mixture to be mildly acidic (pH 6-7) with a reagent like acetic acid to promote imine formation.

-

Reduction: Add a reducing agent that is selective for the iminium ion over the ketone, such as sodium cyanoborohydride (NaBH₃CN), in portions.[15]

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Work-up and Purification: Quench the reaction by adding water. Acidify the mixture and wash with an organic solvent to remove unreacted ketone. Then, basify the aqueous layer and extract the product with an organic solvent. Dry the organic extracts, filter, and concentrate to yield this compound.

| Reagent | Molar Eq. | Purpose |

| Ethyl 8-oxooctanoate | 1.0 | Carbonyl-containing starting material |

| Ammonia Source | Excess | To form the imine intermediate |

| Acetic Acid | Cat. | To catalyze imine formation |

| Sodium Cyanoborohydride | 1.5 | Selective reducing agent for the iminium ion |

Conclusion

The synthesis of this compound can be accomplished through several well-established synthetic routes, each originating from different, readily accessible starting materials. The Gabriel synthesis, starting from 8-bromooctanoic acid, offers a clean and reliable method for producing the primary amine without byproducts from over-alkylation. The Curtius rearrangement, beginning with suberic acid, provides an elegant way to introduce the amino group, albeit with the loss of a carbon atom. Finally, reductive amination of ethyl 8-oxooctanoate presents a direct and convergent approach.

The selection of the optimal synthetic route will depend on a careful evaluation of economic, safety, and environmental factors, as well as the specific capabilities of the research or manufacturing facility. This guide provides the foundational knowledge and procedural outlines to enable drug development professionals to make informed decisions regarding the synthesis of this important chemical intermediate.

References

- Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236.

-

OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved January 17, 2026, from [Link]

-

Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved January 17, 2026, from [Link]

- Barbe, G., & Charette, A. B. (2005). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 9(5), 584-588.

- Lebel, H., et al. (2005).

- Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. The Journal of organic chemistry, 80(23), 11567–11583.

- Ferreira, P. M., et al. (2013). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS ONE, 8(3), e59534.

-

Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). WO2012028721A1 - Process for the reductive amination of α-keto carboxylic acids.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 17, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis. Retrieved January 17, 2026, from [Link]

-

LookChem. (2025). ethyl 8-chloro-6-oxooctanoate. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.

- Google Patents. (n.d.). WO2005051885A1 - Process for the production of esters of mono-,di-or polycarboxylic acids.

- Google Patents. (n.d.). US3657279A - Process of monoesterification of dicarboxylic acids.

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ethyl 8-bromooctanoate synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 8. WO2005051885A1 - Process for the production of esters of mono-,di-or polycarboxylic acids - Google Patents [patents.google.com]

- 9. US3657279A - Process of monoesterification of dicarboxylic acids - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate - Google Patents [patents.google.com]

- 14. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 8-aminooctanoate for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-aminooctanoate is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and drug development. Possessing both a primary amine and an ethyl ester functional group, this molecule serves as a versatile building block and linker in the synthesis of more complex molecules. Its linear eight-carbon chain provides a flexible spacer, which can be advantageous in the design of prodrugs and targeted drug delivery systems. This guide provides a comprehensive overview of the key technical aspects of this compound, including its physicochemical properties, synthesis, spectroscopic characterization, applications in drug development, and safety and handling protocols.

Physicochemical Properties

The fundamental properties of this compound and its commonly available hydrochloride salt are summarized below. The hydrochloride salt is often preferred for its increased stability and ease of handling.

| Property | This compound | This compound hydrochloride |

| CAS Number | 51227-18-0[1][2] | 29833-31-6[3] |

| Molecular Formula | C₁₀H₂₁NO₂[1] | C₁₀H₂₂ClNO₂ |

| Molecular Weight | 187.28 g/mol [1] | 223.74 g/mol [3] |

| Appearance | Expected to be a liquid or low-melting solid | Crystalline solid |

| Solubility | Soluble in common organic solvents | Soluble in water and alcohols |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of its precursor, 8-aminooctanoic acid, with ethanol in the presence of a strong acid catalyst.[4][5][6] This reversible reaction is typically driven to completion by using a large excess of the alcohol, which also serves as the solvent.[5][6]

Experimental Protocol: Fischer Esterification

Materials:

-

Anhydrous ethanol (200 proof)

-

Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 8-aminooctanoic acid in a generous excess of anhydrous ethanol.

-

Catalyst Addition: While stirring and cooling the mixture in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (caution: CO₂ evolution), deionized water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethyl group (~1.2 ppm), a quartet for the methylene protons of the ethyl group (~4.1 ppm), a triplet for the methylene protons adjacent to the amino group (~2.7 ppm), and a triplet for the methylene protons adjacent to the ester carbonyl (~2.3 ppm). The remaining methylene protons of the carbon chain will appear as a complex multiplet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum should display a peak for the ester carbonyl carbon (~174 ppm), a peak for the methylene carbon of the ethyl group (~60 ppm), and a peak for the methyl carbon of the ethyl group (~14 ppm). The carbons of the octyl chain will resonate in the range of 25-45 ppm.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretch of the ester at ~1735 cm⁻¹, and N-H stretching vibrations for the primary amine in the range of 3300-3400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum (Electron Ionization) would be expected to show a molecular ion peak (M⁺) at m/z = 187.

Caption: Structure and predicted key ¹H NMR shifts.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable tool in drug development, particularly in the design of prodrugs.[9] Amino acid esters can be used to temporarily mask a carboxylic acid group of a parent drug, improving its lipophilicity and potentially enhancing its absorption and oral bioavailability. The ester linkage can be designed to be cleaved by esterases in the body, releasing the active drug.[9]

The primary amine of this compound can be further functionalized, for example, by attaching a targeting moiety or another drug molecule, creating more complex and targeted therapeutic agents. The eight-carbon chain provides a flexible spacer to position the conjugated molecule appropriately for interaction with its biological target.

Caption: Prodrug concept using an amino acid ester linker.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemicals. While a specific safety data sheet for this compound is not widely available, the safety precautions for its precursor, 8-aminooctanoic acid, and general laboratory safety practices should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.[1][10]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or aerosols.[1][10]

-

Handling: Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[1]

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[1]

-

In case of skin contact: Wash off immediately with soap and plenty of water.[1]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[1]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

-

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

LookChem. (n.d.). 8-aminooctanoic acid ethyl ester hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 8-bromooctanoate. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Gomes, P., Morais, M., & Moreira, R. (2013). Amino Acids in the Development of Prodrugs. Molecules, 18(1), 885-912. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Page loading... [guidechem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. 29833-31-6|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 8. CN118324649A - Preparation method of 8-amino octanoic acid - Google Patents [patents.google.com]

- 9. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synquestlabs.com [synquestlabs.com]

Spectroscopic Profile of Ethyl 8-Aminooctanoate: A Comprehensive Technical Guide for Researchers

Introduction: The Significance of Ethyl 8-Aminooctanoate

This compound is a bifunctional molecule of significant interest in the fields of polymer chemistry and drug delivery. As a derivative of 8-aminooctanoic acid, it serves as a valuable monomer and a versatile building block in organic synthesis.[1] Its structure, featuring a primary amine at one end of a C8 alkyl chain and an ethyl ester at the other, allows for a range of chemical modifications, making it an ideal linker molecule for conjugating active pharmaceutical ingredients (APIs) or for creating novel polyamide and polyester materials.[2]

Accurate structural elucidation and purity assessment are paramount for any application, particularly in drug development where impurities can have significant biological consequences. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstone of this characterization process. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering not just the data itself, but the underlying scientific rationale for its interpretation and the experimental protocols for its acquisition. The insights presented herein are designed to empower researchers to confidently identify, quantify, and utilize this compound in their work.

Molecular Structure and Key Features

To understand the spectroscopic data, one must first visualize the molecule itself. This compound possesses a flexible eight-carbon chain, a primary amine (a hydrogen bond donor and nucleophilic site), and an ethyl ester group (containing a carbonyl group, a key IR chromophore, and distinct ethyl protons for NMR).

Caption: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Expertise & Experience: Causality in NMR Experimental Design

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is an excellent choice for this compound as it is a relatively non-polar solvent that readily dissolves the molecule without engaging in significant hydrogen exchange with the amine protons, which would broaden their signal. Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance peak outside the typical spectral region for organic molecules.[3] A field strength of 400 MHz or higher is recommended to achieve good signal dispersion, especially for resolving the overlapping methylene multiplets in the alkyl chain.[4]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Record the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans to ensure a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at 100 MHz. Utilize a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A wider spectral width (~220 ppm) and a longer relaxation delay (2-5 seconds) are necessary.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum provides a map of all the proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment (Position) |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.68 | Triplet (t) | 2H | H₂N-CH₂ - |

| ~2.28 | Triplet (t) | 2H | -CH₂ -COO- |

| ~1.62 | Quintet | 2H | -CH₂ -CH₂-COO- |

| ~1.50 | Quintet | 2H | H₂N-CH₂-CH₂ - |

| ~1.30 | Multiplet (m) | 6H | -(CH₂ )₃- |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~1.15 | Broad Singlet (br s) | 2H | -NH₂ |

Interpretation:

-

The quartet at ~4.12 ppm and the triplet at ~1.25 ppm are characteristic signals for an ethyl ester group, showing the typical coupling between the methylene and methyl protons.[5]

-

The triplet at ~2.68 ppm corresponds to the methylene group adjacent to the amine , shifted downfield due to the electron-withdrawing effect of the nitrogen atom.

-

The triplet at ~2.28 ppm is assigned to the methylene group adjacent to the carbonyl of the ester, which is also deshielded.

-

The central part of the alkyl chain appears as a complex multiplet around ~1.30 ppm, a common feature in long-chain aliphatics.

-

The amine protons themselves typically appear as a broad singlet due to quadrupole broadening and potential exchange with trace amounts of water. Its integration for 2H confirms the primary amine.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ) (ppm) | Assignment (Position) |

| ~174.0 | C =O (Ester carbonyl) |

| ~60.2 | -O-C H₂-CH₃ |

| ~42.3 | H₂N-C H₂- |

| ~34.5 | -C H₂-COO- |

| ~33.8 | H₂N-CH₂-C H₂- |

| ~29.1 | -(C H₂)n- |

| ~28.9 | -(C H₂)n- |

| ~26.7 | -(C H₂)n- |

| ~25.0 | -(C H₂)n- |

| ~14.3 | -O-CH₂-C H₃ |

Interpretation:

-

The most downfield signal at ~174.0 ppm is unequivocally assigned to the ester carbonyl carbon .[6]

-

The signal at ~60.2 ppm is characteristic of the O-CH₂ carbon of the ethyl group.

-

The carbon attached to the nitrogen (H₂N-C H₂) appears around ~42.3 ppm.

-

The remaining methylene carbons of the alkyl chain are found in the 25-35 ppm range.

-

The upfield signal at ~14.3 ppm corresponds to the terminal methyl carbon of the ethyl group.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Expertise & Experience: Causality in IR Experimental Design

For a liquid sample like this compound, the simplest and most common sampling technique is to prepare a "neat" or thin film sample. This involves placing a drop of the liquid between two salt plates (typically NaCl or KBr), which are transparent to infrared radiation.[4] This method avoids the use of solvents, which have their own IR absorptions and could obscure important regions of the spectrum. A Fourier-Transform Infrared (FTIR) spectrometer is used, which collects an interferogram and performs a Fourier transform to obtain the spectrum, offering significant advantages in speed and signal-to-noise ratio over older dispersive instruments.

Experimental Protocol: IR Data Acquisition

-

Instrument Setup: Use a clean, dry pair of NaCl or KBr salt plates.

-

Background Scan: Acquire a background spectrum with the empty salt plates in the beam path to subtract atmospheric and instrumental absorptions.

-

Sample Preparation: Place one drop of neat this compound on one plate and carefully place the second plate on top, spreading the liquid into a thin film.

-

Data Acquisition: Place the sample in the spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve data quality.

IR Spectral Data (Predicted)

Table 3: Predicted IR Absorption Bands for this compound (Neat Film)

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment |

| 3380-3250 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |

| 2930, 2855 | Strong | C-H Stretch | Aliphatic CH₂ and CH₃ |

| 1735 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| ~1600 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1240, 1170 | Strong | C-O Stretch | Ester |

Interpretation:

-

N-H Stretching: The presence of a medium, somewhat broad absorption in the 3380-3250 cm⁻¹ region is a definitive indicator of the N-H bonds in the primary amine. Often, two distinct peaks can be resolved, corresponding to the symmetric and asymmetric stretching modes.[7]

-

C-H Stretching: The strong, sharp peaks just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the saturated alkyl chain and ethyl group.

-

C=O Stretching: The most prominent peak in the spectrum will be the strong, sharp absorption around 1735 cm⁻¹, which is highly characteristic of the carbonyl (C=O) group in a saturated aliphatic ester.[8][9] Its presence is a key diagnostic feature.

-

N-H Bending: A medium intensity band around 1600 cm⁻¹ corresponds to the scissoring (bending) vibration of the primary amine.

-

C-O Stretching: Strong bands in the fingerprint region, specifically around 1240 cm⁻¹ and 1170 cm⁻¹, are due to the C-O single bond stretching vibrations of the ester group.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern gives valuable clues about the molecule's structure.

Expertise & Experience: Causality in MS Experimental Design

Electron Ionization (EI) is a robust and widely used technique for the analysis of relatively volatile, small organic molecules like this compound. Operating at a standard energy of 70 eV, EI provides reproducible fragmentation patterns that are useful for structural confirmation and library matching.[10] Coupling the mass spectrometer with a Gas Chromatograph (GC-MS) is the preferred method, as it separates the analyte from any impurities before it enters the ion source, ensuring a clean mass spectrum of the target compound.[4]

Experimental Protocol: MS Data Acquisition

-

Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Sample Introduction: Prepare a dilute solution of this compound in a volatile solvent (e.g., ethyl acetate) and inject it into the GC inlet.

-

Gas Chromatography: The compound is vaporized and separated on a non-polar capillary column (e.g., DB-5).

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is operated in Electron Ionization (EI) mode at 70 eV.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected, scanning a mass range of m/z 40-200.

Mass Spectral Data (Predicted)

The molecular formula of this compound is C₁₀H₂₁NO₂.[11] The monoisotopic mass is 187.16 g/mol .[11]

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z (mass-to-charge) | Proposed Fragment | Fragment Lost | Interpretation |

| 187 | [M]⁺˙ | - | Molecular Ion |

| 142 | [M - OCH₂CH₃]⁺ | ˙OC₂H₅ | Loss of the ethoxy group |

| 114 | [M - C₄H₉O₂]⁺ | ˙C₄H₉O₂ | McLafferty Rearrangement |

| 101 | [C₅H₉O₂]⁺ | ˙C₅H₁₂N | Cleavage at C5-C6 |

| 88 | [C₄H₈O₂]⁺˙ | C₆H₁₃N | McLafferty Rearrangement (alternative) |

| 30 | [CH₂NH₂]⁺ | C₉H₁₉O₂ | Alpha-cleavage next to the amine |

Interpretation and Fragmentation Pathway: The molecular ion peak [M]⁺˙ at m/z 187 should be observed, although it may be of low intensity. The fragmentation is dominated by characteristic cleavages related to the two functional groups:

-

Alpha-Cleavage: The most characteristic fragmentation for primary amines is cleavage of the C-C bond adjacent to the nitrogen. This results in the formation of a stable iminium ion, [CH₂NH₂]⁺, which gives a base peak at m/z 30 .

-

Ester Fragmentation: The ester group can lose the ethoxy radical (˙OC₂H₅, 45 Da) to give an acylium ion at m/z 142 .

-

McLafferty Rearrangement: Esters with a sufficiently long alkyl chain can undergo a McLafferty rearrangement, where a gamma-hydrogen is transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene. This can result in a charged enol fragment at m/z 114 .

Caption: Predicted Major Fragmentation Pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and structural verification of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles, highlight the key structural features of the molecule—the primary amine, the ethyl ester, and the intervening alkyl chain. By following the detailed experimental protocols and utilizing the interpretations provided, researchers, scientists, and drug development professionals can ensure the identity and purity of this versatile chemical building block, thereby enhancing the reliability and reproducibility of their scientific endeavors.

References

- Google Patents. CN118324649A - Preparation method of 8-amino octanoic acid.

-

ResearchGate. Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl.... Available at: [Link]

-

The Royal Society of Chemistry. Supporting information. Available at: [Link]

-

PubChem. 8-Aminooctanoic acid | C8H17NO2 | CID 66085. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

ResearchGate. Synthesis of 8-aminooctanoic acid from oleic acid. Available at: [Link]

-

PhytoBank. 1H NMR Spectrum (PHY0068006). Available at: [Link] PHY0068006

- Google Patents. US6916947B2 - Method of producing amino carboxylic acids.

-

NIST. Octanoic acid, ethyl ester. Available at: [Link]

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. Available at: [Link]

-

Chemguide. interpreting infra-red spectra. Available at: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

Doc Brown's Chemistry. infrared spectrum of ethyl ethanoate. Available at: [Link]

Sources

- 1. 8-Aminooctanoic acid | 1002-57-9 [chemicalbook.com]

- 2. 8-Aminooctanoic acid 99 1002-57-9 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Octanoic acid, ethyl ester [webbook.nist.gov]

- 11. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Fischer Esterification of Ethyl 8-Aminooctanoate

Introduction

The Fischer-Speier esterification, a cornerstone of organic synthesis, provides a direct and atom-economical pathway to esters from carboxylic acids and alcohols.[1][2] This guide offers a comprehensive technical examination of the Fischer esterification mechanism as applied to the synthesis of Ethyl 8-aminooctanoate, a valuable bifunctional molecule. This compound serves as a critical building block in the development of various pharmaceutical agents and advanced materials. Our focus will be on the underlying principles that govern this transformation, providing researchers, scientists, and drug development professionals with the field-proven insights necessary for successful synthesis and optimization.

The conversion of a carboxylic acid and an alcohol into an ester is a reversible reaction catalyzed by a strong acid.[2][3] The equilibrium nature of the reaction necessitates strategic interventions to drive the formation of the desired ester product.[3][4] This guide will delve into the mechanistic intricacies of this process, providing a robust framework for understanding and controlling the reaction outcome.

A special consideration in the esterification of amino acids is the presence of the basic amino group, which can be protonated by the acid catalyst. While this can complicate the reaction, the Fischer esterification remains a preferred method due to its cost-effectiveness and simplicity.[5]

The Core Mechanism: A Step-by-Step Analysis

The Fischer esterification of 8-aminooctanoic acid with ethanol proceeds through a series of equilibrium steps, aptly summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4] Each step is crucial for the overall transformation, and understanding the causality behind each is paramount for experimental success.

Step 1: Protonation of the Carbonyl Oxygen

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[6][7] This initial step is critical as it significantly enhances the electrophilicity of the carbonyl carbon.[8][9] The lone pairs on the sp²-hybridized carbonyl oxygen are more available for protonation compared to the sp³-hybridized hydroxyl oxygen.[9]

Step 2: Nucleophilic Attack by Ethanol

The activated carbonyl carbon is now highly susceptible to nucleophilic attack by the oxygen atom of the alcohol, in this case, ethanol.[1][10] This results in the formation of a tetrahedral intermediate.[11][12] The use of a primary alcohol like ethanol is advantageous as it is a strong nucleophile with minimal steric hindrance.[13]

Step 3: Proton Transfer

A proton is then transferred from the oxonium ion (the former alcohol) to one of the hydroxyl groups of the tetrahedral intermediate.[6][8] This proton transfer is a rapid and reversible process that sets the stage for the subsequent elimination step.

Step 4: Elimination of Water

The protonation of a hydroxyl group transforms it into a good leaving group (water).[4][14] The tetrahedral intermediate then collapses, reforming the carbonyl double bond and eliminating a molecule of water.[1][15]

Step 5: Deprotonation

In the final step, a base (which can be the alcohol or the conjugate base of the acid catalyst) removes the proton from the newly formed ester, regenerating the acid catalyst and yielding the final product, this compound.[6][8]

Visualizing the Mechanism

The following diagram, rendered in DOT language, illustrates the complete mechanistic pathway for the Fischer esterification of 8-aminooctanoic acid.

Sources

- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 2. athabascau.ca [athabascau.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. reddit.com [reddit.com]

- 6. byjus.com [byjus.com]

- 7. Khan Academy [khanacademy.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]

- 13. reddit.com [reddit.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

Role of Ethyl 8-aminooctanoate as a synthetic intermediate

An In-Depth Technical Guide to Ethyl 8-aminooctanoate as a Synthetic Intermediate

Abstract

This compound is a bifunctional linear molecule that has emerged as a cornerstone intermediate in diverse fields of chemical synthesis, from pharmaceuticals to polymer science. Its structure, comprising a primary amine and an ethyl ester at opposite ends of a flexible eight-carbon aliphatic chain, allows for orthogonal chemical manipulations, making it an exceptionally versatile building block. This guide provides an in-depth exploration of the reactivity of this compound, detailing its application in the synthesis of high-value molecules such as enzyme inhibitors, drug delivery enhancers, specialty polymers, and macrocyclic structures. We will dissect the causality behind experimental choices, provide validated protocols for key transformations, and offer insights into its role as a molecular linker. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this intermediate.

Introduction: The Molecular Architecture and Strategic Value

This compound (C₁₀H₂₁NO₂) is a medium-chain omega-amino acid ester.[1] Its strategic value in organic synthesis stems from the presence of two distinct reactive centers: a nucleophilic primary amine and an electrophilic ester carbonyl carbon. The substantial separation of these groups by a flexible heptyl chain minimizes intramolecular interference, allowing for highly selective, stepwise reactions at either terminus.[1] This bifunctionality is the core of its utility, enabling its use as a foundational element for constructing complex molecular architectures.[1]

The eight-carbon linker component is particularly effective in applications requiring specific spatial arrangements, such as in the design of enzyme inhibitors where it can span the distance between a binding group and the enzyme's outer rim.[1]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a synthetic intermediate is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Reference |

| CAS Number | 51227-18-0 | [2] |

| Molecular Formula | C₁₀H₂₁NO₂ | [2] |

| Molecular Weight | 187.28 g/mol | [2] |

| Appearance | Colorless Liquid (Typical) | [3] |

| Canonical SMILES | CCOC(=O)CCCCCCCN | [2] |

| Boiling Point | ~208 °C (for ethyl octanoate) | [3] |

Synthesis of this compound

The most direct and conventional route to this compound is the acid-catalyzed Fischer esterification of its parent amino acid, 8-aminooctanoic acid, with ethanol.[1] This equilibrium-driven reaction is typically catalyzed by a strong mineral acid like sulfuric acid (H₂SO₄) and driven to completion by removing water, often by azeotropic distillation or by using a large excess of the alcohol reactant.[1][4]

Caption: Fischer Esterification Synthesis of this compound.

Reactions of the Amino Terminus: A Nucleophilic Hub

The primary amine of this compound is a potent nucleophile, making it the focal point for a wide array of synthetic transformations, most notably amide bond formation and N-alkylation.

Amide Bond Formation: Building Peptidomimetics and Pharmaceutical Enhancers

The reaction of the primary amine with activated carboxylic acids (e.g., acid chlorides, anhydrides) or via peptide coupling reagents (e.g., HATU, DCC) is one of its most powerful applications. This reaction is fundamental in the synthesis of peptidomimetics, where the octanoate chain acts as a non-natural amino acid, and in the construction of functionalized molecules.[5][6]

A prominent example is the synthesis of Salcaprozate Sodium (SNAC), an oral absorption promoter that enhances the bioavailability of poorly permeable drugs.[7] SNAC is synthesized from 8-aminooctanoic acid, for which the ethyl ester is a key precursor.[1][7]

Workflow for SNAC Synthesis via this compound Intermediate:

Caption: Synthetic workflow for the drug enhancer SNAC.

Experimental Protocol: Synthesis of a SNAC Precursor [7]

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) (1.1 eq), to the solution to act as a proton scavenger.

-

Acylation: In a separate flask, prepare acetylsalicyloyl chloride. Slowly add this acylating agent to the amine solution at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, ethyl N-[8-(2-acetoxybenzoyl)amino]caprylate, can be purified by column chromatography on silica gel. Subsequent hydrolysis of the acetate and ethyl ester groups yields SNAC.

N-Alkylation Reactions

The primary amine can undergo nucleophilic substitution with haloalkanes to yield secondary amines.[1] This reaction proceeds in two stages: an initial attack on the electrophilic carbon of the haloalkane to form an ammonium salt, followed by deprotonation with a base to yield the final N-alkylated product.[1] This transformation is crucial for introducing further complexity and building heterocyclic structures.

Reactions of the Ester Terminus: A Gateway to Diverse Functionalities

The ethyl ester group provides a second handle for synthetic modification, which can be selectively targeted under conditions that leave the amine group (often in its protonated or protected form) intact.

Hydrolysis to the Carboxylic Acid

Base- or acid-catalyzed hydrolysis of the ethyl ester regenerates the parent ω-amino acid, 8-aminooctanoic acid.[8] This is often the first step in a multi-step synthesis where the final product requires a free carboxylic acid. For instance, in the synthesis of certain modified polyaspartic acid polymers used as scale inhibitors, 8-aminooctanoic acid is the key monomer, derived from its ester.[1]

Experimental Protocol: Base-Catalyzed Hydrolysis [8][9]

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (NaOH) (e.g., 2.2 eq in water).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for several hours until TLC or LC-MS analysis indicates complete consumption of the ester.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is neutral (~7). The 8-aminooctanoic acid will precipitate as a zwitterionic solid.

-

Isolation: Filter the solid product, wash with cold water, and dry under vacuum to yield 8-aminooctanoic acid. A 95% yield has been reported for the hydrolysis of the corresponding methyl ester under high temperature and pressure.[8]

Conversion to Hydroxamic Acids

In the field of medicinal chemistry, particularly in the design of metalloenzyme inhibitors, the ester group is often converted to a hydroxamic acid (-CONHOH). This functional group is a potent zinc-binding group.[1] The synthesis involves reacting this compound with hydroxylamine, typically under basic conditions. This transformation is a key step in producing inhibitors for enzymes like histone deacetylases (HDACs).

Bifunctional Reactivity: Cyclization and Linker Applications

The true synthetic power of this compound is realized when both functional groups are utilized in a coordinated fashion.

Intramolecular Cyclization: Synthesis of Lactams

Lactams (cyclic amides) are prevalent scaffolds in natural products and pharmaceuticals.[10] this compound is an ideal precursor for the synthesis of a nine-membered lactam, 2-azacyclononanone. This intramolecular aminolysis is typically performed under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.[9] The reaction involves the nucleophilic attack of the terminal amine onto the ester carbonyl carbon, eliminating ethanol.

Caption: Intramolecular cyclization to form a nine-membered lactam.

Application as a Flexible Linker

The eight-carbon chain provides an optimal combination of length and flexibility, making this compound an excellent linker or spacer molecule.[1] This is exploited in several advanced applications:

-

Drug Development: In designing bivalent inhibitors or PROTACs, the linker connects a warhead that binds to the target protein with another functional moiety. The octanoate chain allows the two ends to bind to their respective sites without undue steric strain.[1]

-

Surface Modification: The amine can be used to anchor the molecule to a functionalized surface (e.g., an epoxy-coated slide). The ester can then be modified or used to initiate "grafting-from" polymerizations, creating polymer brushes that alter surface properties like biocompatibility or fouling resistance.[11][12][13]

-

Peptide Synthesis: It can be incorporated into peptide sequences as a spacer to separate domains or to attach labels like fluorescent dyes without disrupting the peptide's secondary structure.[14]

Conclusion and Future Outlook

This compound is more than a simple bifunctional molecule; it is a strategic synthetic platform. Its well-defined and spatially separated reactive sites—a nucleophilic amine and an electrophilic ester—provide chemists with a reliable and versatile tool for molecular construction. From enhancing the oral delivery of complex drugs to forming the backbone of novel polymers and macrocycles, its applications are extensive and impactful.[1] Future research will likely focus on developing more sustainable, potentially bio-catalytic, synthesis routes for this intermediate and its parent acid, further expanding its accessibility for large-scale industrial applications.[15] Its role as a fundamental building block in the rational design of complex functional molecules is secure, promising continued innovation in medicine, materials science, and beyond.

References

-

Lactam - Wikipedia . Wikipedia. Available at: [Link]

-

Synthesis of 8-aminooctanoic acid from oleic acid. The abbreviations... - ResearchGate . ResearchGate. Available at: [Link]

-

Synthesis of γ-lactams - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

δ-Lactam synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Synthesis of a natural product-inspired eight-membered ring lactam library via ring-closing metathesis - PMC - NIH . National Institutes of Health. Available at: [Link]

- US6916947B2 - Method of producing amino carboxylic acids - Google Patents. Google Patents.

-

8-Aminooctanoic acid | C8H17NO2 | CID 66085 - PubChem . PubChem. Available at: [Link]

-

Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications . Wiley Online Library. Available at: [Link]

-

Surface modification of SU-8 for enhanced biofunctionality and nonfouling properties . National Institutes of Health. Available at: [Link]

-

Peptidomimetics, a synthetic tool of drug discovery - PMC - PubMed Central . National Institutes of Health. Available at: [Link]

-

Ethyl octanoate - Wikipedia . Wikipedia. Available at: [Link]

-

Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed . National Institutes of Health. Available at: [Link]

-

mechanism for the esterification reaction - Chemguide . Chemguide. Available at: [Link]

-

Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PubMed Central . National Institutes of Health. Available at: [Link]

-

Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

-

Design and synthesis of novel bioactive peptides and peptidomimetics - AIR Unimi . Università degli Studi di Milano. Available at: [Link]

-

The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters - PMC - NIH . National Institutes of Health. Available at: [Link]

-

Surface Modification of SU-8 for Enhanced Biofunctionality and Nonfouling Properties | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

-

Synthesis of Poly(ethylene furanoate) Based Nanocomposites by In Situ Polymerization with Enhanced Antibacterial Properties for Food Packaging Applications - MDPI . MDPI. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. Ethyl octanoate - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 8-Aminooctanoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Lactam - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Surface modification of SU-8 for enhanced biofunctionality and nonfouling properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Introduction to Ethyl 8-aminooctanoate as a polymer monomer

An In-depth Technical Guide to Ethyl 8-aminooctanoate as a Polymer Monomer

Authored by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will explore its fundamental properties, synthesis, polymerization, and its significant applications as a monomer, particularly in the realm of biodegradable polymers for advanced drug delivery systems.

Introduction: The Versatility of a Bifunctional Monomer

This compound is a compelling monomer for polymer synthesis due to its bifunctional nature. Its structure incorporates a primary amine (-NH₂) at one terminus and an ethyl ester (-COOCH₂CH₃) at the other, separated by a flexible seven-carbon aliphatic chain.[1] This AB-type architecture allows it to undergo self-polycondensation, making it a valuable building block for creating linear poly(ester amide)s (PEAs).

PEAs are a highly promising class of biodegradable polymers because they integrate the beneficial properties of both polyesters and polyamides.[2][3][4] The ester linkages provide hydrolytic degradation pathways, crucial for biomedical applications, while the amide groups contribute to improved thermal and mechanical properties through strong intermolecular hydrogen bonding.[2][3] This unique combination allows for the development of materials with tunable degradation rates and robust physical characteristics, making them ideal candidates for sophisticated applications like controlled drug delivery and tissue engineering.[4][5][6]

Part 1: Monomer Profile - Physicochemical Properties

A thorough understanding of the monomer's properties is the foundation for successful polymerization and material design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₁NO₂ | [1][7] |

| Molecular Weight | 187.28 g/mol | [1][7] |

| IUPAC Name | This compound | [1] |

| CAS Number | 51227-18-0 | [7][8] |

| Appearance | Colorless to pale yellow liquid | - |

| Solubility | Soluble in most organic solvents (e.g., ethanol, chloroform, THF). Limited solubility in water. | - |

Part 2: Monomer Synthesis and Validation

The quality and purity of the monomer are critical variables that directly influence the molecular weight and properties of the final polymer. The most direct and common method for synthesizing this compound is the Fischer esterification of its parent amino acid.[1]

Experimental Protocol: Synthesis via Fischer Esterification

This protocol details the acid-catalyzed esterification of 8-aminooctanoic acid with ethanol. The core principle is the nucleophilic attack of ethanol on the protonated carboxylic acid, an equilibrium-driven reaction.

Methodology:

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 8-aminooctanoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq). The large excess of ethanol serves as both reactant and solvent, driving the equilibrium toward the product side according to Le Châtelier's principle.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq) to the stirring suspension. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by ethanol.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-8 hours. The elevated temperature increases the reaction rate. Progress can be monitored by Thin-Layer Chromatography (TLC) until the starting amino acid spot disappears.

-

Solvent Removal: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Neutralization & Extraction (Work-up):

-

Dissolve the oily residue in an organic solvent like ethyl acetate or dichloromethane.

-

Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate (NaHCO₃) solution. This step is crucial to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, forming water-soluble salts.

-

Wash the organic layer subsequently with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

-

-

Drying and Isolation: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: For high-purity monomer required for polymerization, purify the crude product via vacuum distillation or column chromatography on silica gel.

Validation System: Purity and Structural Confirmation

The synthesized monomer must be rigorously characterized to confirm its identity and purity.

-

¹H NMR Spectroscopy: Provides a definitive structural fingerprint. Expected chemical shifts (in CDCl₃) are: ~4.1 ppm (quartet, 2H, -OCH₂ CH₃), ~2.7 ppm (triplet, 2H, -CH₂ NH₂), ~2.3 ppm (triplet, 2H, -COCH₂ -), ~1.2-1.7 ppm (multiplets, 10H, internal CH₂ groups), and ~1.25 ppm (triplet, 3H, -OCH₂CH₃ ).

-

FTIR Spectroscopy: Confirms the presence of key functional groups. Expect characteristic peaks around 3380 cm⁻¹ (N-H stretch of the primary amine), 2930 cm⁻¹ (aliphatic C-H stretch), and a strong absorbance at 1735 cm⁻¹ (C=O stretch of the ester). The absence of a broad O-H stretch from the carboxylic acid starting material indicates a complete reaction.

Part 3: Polymer Synthesis and Characterization

This compound polymerizes via self-polycondensation to form a poly(ester amide). This reaction involves the formation of an amide bond between the amine group of one monomer and the ester group of another, releasing ethanol as a byproduct.

Caption: Workflow from monomer synthesis to final polymer characterization.

Experimental Protocol: Melt Polycondensation

To achieve high molecular weight polymer, the equilibrium must be shifted strongly towards the products. This is accomplished by efficiently removing the ethanol byproduct under high temperature and vacuum.

Methodology:

-

Reactor Setup: Charge the purified, high-purity this compound monomer into a glass polymerization reactor equipped with a mechanical stirrer, a nitrogen inlet, and a connection to a high-vacuum line.

-